molecular formula C10H13NO4 B13977066 3-carbethoxy-6-ethyl-4-hydroxy-1H-2-pyridone

3-carbethoxy-6-ethyl-4-hydroxy-1H-2-pyridone

Cat. No.: B13977066
M. Wt: 211.21 g/mol
InChI Key: PGNSACFZBNJZGY-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with ethyl, hydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-ethyl-4-oxo-2-oxo-1,2-dihydropyridine-3-carboxylate.

    Reduction: Formation of 6-ethyl-4-hydroxy-2-hydroxy-1,2-dihydropyridine-3-carboxylate.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, photographic chemicals, and fungicides.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-ethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 6-ethyl-4-hydroxy-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C10H13NO4/c1-3-6-5-7(12)8(9(13)11-6)10(14)15-4-2/h5H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

PGNSACFZBNJZGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=O)N1)C(=O)OCC)O

Origin of Product

United States

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